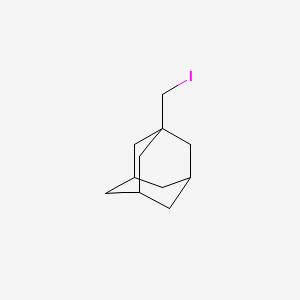

1-Adamantylcarbinyl iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(iodomethyl)adamantane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17I/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIWPLUWFDFEJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1-Adamantylcarbinyl Iodide from 1-Adamantanemethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-Adamantylcarbinyl iodide, also known as 1-(iodomethyl)adamantane, from its precursor, 1-adamantanemethanol. This transformation is a key step in the functionalization of the adamantane cage, a crucial scaffold in medicinal chemistry and materials science due to its unique structural and physicochemical properties. This guide provides a summary of a common synthetic route, a detailed experimental protocol, and relevant data presented for clarity and reproducibility.

Introduction

The conversion of alcohols to alkyl iodides is a fundamental transformation in organic synthesis. For a sterically hindered primary alcohol like 1-adamantanemethanol, this conversion requires specific and efficient methods to achieve high yields and purity. The resulting this compound is a valuable intermediate for introducing the adamantyl moiety into various molecular architectures, enabling the development of novel therapeutics and advanced materials.

Synthetic Approach: Iodination using Triphenylphosphine and Iodine

A widely employed and effective method for the conversion of primary alcohols to their corresponding iodides is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and iodine (I₂). This method proceeds under mild conditions and is generally high-yielding, making it suitable for substrates with sensitive functional groups.

The reaction mechanism involves the formation of a phosphonium iodide salt from triphenylphosphine and iodine. The alcohol then attacks this intermediate, leading to the formation of an alkoxyphosphonium iodide. A subsequent Sₙ2 displacement of the triphenylphosphine oxide by the iodide ion yields the desired alkyl iodide.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 1-adamantanemethanol using the triphenylphosphine and iodine method.

| Parameter | Value |

| Reactants | |

| 1-Adamantanemethanol | 1.0 eq |

| Triphenylphosphine | 1.2 eq |

| Iodine | 1.2 eq |

| Imidazole | 2.0 eq |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Yield | >90% (Typical) |

| Purification | Column Chromatography |

Detailed Experimental Protocol

This protocol provides a step-by-step procedure for the synthesis of this compound.

Materials:

-

1-Adamantanemethanol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or Nitrogen gas inlet

-

Stir bar

-

Dropping funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add triphenylphosphine (1.2 eq) and imidazole (2.0 eq). Dissolve the solids in anhydrous dichloromethane.

-

Addition of Iodine: To the stirred solution, add iodine (1.2 eq) portion-wise. The color of the solution will turn dark brown. Stir the mixture at room temperature for 30 minutes.

-

Addition of Alcohol: Dissolve 1-adamantanemethanol (1.0 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture via a dropping funnel over 15 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decolorize the excess iodine. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.

Visualizing the Process

To further clarify the synthetic process, the following diagrams illustrate the chemical reaction and a typical experimental workflow.

Caption: Chemical reaction for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization of 1-Adamantylcarbinyl Iodide: A Technical Guide

Disclaimer: An extensive search of scientific literature and spectral databases did not yield experimentally acquired spectroscopic data (NMR, IR, MS) for 1-Adamantylcarbinyl iodide. The information presented herein is a prediction based on the analysis of analogous compounds and established principles of spectroscopic interpretation. This guide is intended for researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the adamantyl moiety and iodoalkanes.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.20 | Singlet | 2H | -CH₂-I |

| ~1.95 | Broad Singlet | 3H | Adamantyl CH |

| ~1.70 | Quartet | 6H | Adamantyl CH₂ |

| ~1.60 | Quartet | 6H | Adamantyl CH₂ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~40.0 | Adamantyl quat. C |

| ~38.5 | Adamantyl CH₂ |

| ~36.5 | Adamantyl CH₂ |

| ~28.0 | Adamantyl CH |

| ~15.0 | -CH₂-I |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920-2850 | Strong | C-H stretch (adamantyl) |

| 1450 | Medium | CH₂ scissoring |

| 1345 | Medium | CH wagging |

| ~1220 | Strong | C-C stretch |

| ~550 | Medium | C-I stretch |

Predicted Mass Spectrometry (MS) Data

| m/z | Proposed Fragment |

| 276 | [M]⁺ (Molecular Ion) |

| 149 | [M-I]⁺ (Loss of Iodine) |

| 135 | [C₁₀H₁₅]⁺ (Adamantyl cation) |

| 127 | [I]⁺ |

| 93, 79, 67 | Fragmentation of adamantyl cage |

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1] For ¹³C NMR, a higher concentration (50-100 mg) may be required.[1][2]

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[2]

-

Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer. For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved with 8-16 scans. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[3]

Infrared (IR) Spectroscopy

A common method for solid samples is the thin solid film method.[4]

-

Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[4]

-

Film Casting: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4]

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be taken first.

Alternatively, the KBr pellet method can be used, where the sample is ground with potassium bromide and pressed into a translucent pellet.[5]

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the analysis of relatively volatile organic compounds.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically through a direct insertion probe for solid samples. The sample is then vaporized by heating in the ion source.[6]

-

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[6][7]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[8]

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.[9]

Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target organic compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fiveable.me [fiveable.me]

- 9. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

physical and chemical properties of 1-Adamantylcarbinyl iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantylcarbinyl iodide, also known as 1-(iodomethyl)adamantane, is an organic halide featuring a bulky and rigid adamantane cage structure. This unique three-dimensional framework imparts specific physicochemical properties to the molecule, making it a subject of interest in medicinal chemistry and materials science. The adamantyl group's lipophilicity and steric hindrance can influence a molecule's biological activity, metabolic stability, and material properties. This technical guide provides a summary of the known physical and chemical properties of this compound, along with general methodologies for its synthesis and characterization.

Core Physical and Chemical Properties

The available quantitative data for this compound is limited. The following table summarizes the known physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇I | - |

| Molecular Weight | 276.16 g/mol | - |

| Melting Point | 52-54 °C | [1] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, it can be readily prepared from its corresponding alcohol, 1-adamantylmethanol, using well-established chemical transformations. Two common methods for converting primary alcohols to primary alkyl iodides are the Appel reaction and the Finkelstein reaction (via a tosylate intermediate).

Logical Synthesis Workflow

Experimental Protocols (General Methodologies)

1. Appel Reaction

The Appel reaction provides a direct conversion of an alcohol to an alkyl iodide using triphenylphosphine and iodine.

-

Methodology: To a solution of triphenylphosphine and imidazole in a suitable aprotic solvent (e.g., dichloromethane), iodine is added portion-wise at 0 °C. A solution of 1-adamantylmethanol in the same solvent is then added dropwise. The reaction mixture is typically allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography. The workup usually involves quenching the reaction with a reducing agent solution (e.g., sodium thiosulfate), followed by extraction, drying of the organic phase, and purification of the product by column chromatography.

2. Finkelstein Reaction via Tosylate Intermediate

This two-step procedure involves the conversion of the alcohol to a tosylate, which is a good leaving group, followed by nucleophilic substitution with an iodide ion.

-

Step 1: Tosylation of 1-Adamantylmethanol: 1-Adamantylmethanol is reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base, such as pyridine, in an aprotic solvent like dichloromethane. The reaction is typically carried out at 0 °C and then allowed to warm to room temperature. The tosylate product is then isolated and purified.

-

Step 2: Finkelstein Reaction: The purified 1-adamantylcarbinyl tosylate is dissolved in acetone, and an excess of sodium iodide is added. The reaction mixture is heated at reflux. The sodium tosylate byproduct precipitates out of the acetone, driving the equilibrium towards the formation of this compound. After the reaction is complete, the precipitate is filtered off, and the product is isolated from the filtrate.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show signals corresponding to the protons of the adamantane cage and the methylene protons adjacent to the iodine atom. The adamantane protons will likely appear as a series of broad multiplets in the upfield region (δ 1.5-2.0 ppm). The methylene protons (-CH₂I) would be expected to appear as a singlet further downfield, likely in the range of δ 3.0-3.5 ppm, due to the deshielding effect of the adjacent iodine atom.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show distinct signals for the carbons of the adamantane cage and the iodomethyl carbon. The adamantane cage carbons typically resonate in the range of δ 28-40 ppm. The iodomethyl carbon (-CH₂I) is expected to be significantly shielded by the iodine atom (heavy atom effect) and would likely appear in the upfield region of the spectrum, possibly between δ 5-15 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum will be dominated by the characteristic vibrations of the adamantane cage. Strong C-H stretching vibrations are expected in the 2850-2950 cm⁻¹ region. The C-I stretching vibration is expected to appear in the fingerprint region, typically below 600 cm⁻¹, but it is often weak and may be difficult to identify.

Mass Spectrometry (MS):

In the mass spectrum, the molecular ion peak [M]⁺ at m/z = 276 would be expected. A prominent peak at m/z = 135, corresponding to the adamantylcarbinyl cation ([C₁₀H₁₅CH₂]⁺) resulting from the loss of an iodine radical, is also anticipated. Further fragmentation of the adamantane cage would lead to a series of smaller fragment ions.

Chemical Reactivity

This compound is expected to exhibit reactivity typical of a primary alkyl iodide. The presence of the bulky adamantyl group may sterically hinder some reactions at the α-carbon.

-

Nucleophilic Substitution: It can undergo Sₙ2 reactions with various nucleophiles, although the reaction rate may be slower compared to less sterically hindered primary alkyl iodides.

-

Elimination Reactions: Under strongly basic conditions, elimination to form 1-methyleneadamantane is a possible competing reaction.

-

Organometallic Reagent Formation: It can be used to prepare organometallic reagents, such as Grignard or organolithium reagents, by reaction with the corresponding metals.

Signaling Pathways

There is currently no information available in the scientific literature to suggest the involvement of this compound in any specific biological signaling pathways. Its biological activity would likely be dependent on its incorporation into a larger molecular scaffold designed to interact with a specific biological target.

Conclusion

This compound is a valuable synthetic intermediate for introducing the unique adamantylcarbinyl moiety into various molecular structures. While its physical and chemical properties are not yet extensively documented, they can be reasonably predicted based on its structure and the known chemistry of related compounds. Further research is warranted to fully characterize this compound and explore its potential applications in drug discovery and materials science.

References

A Comprehensive Technical Guide to 1-Adamantylcarbinyl Iodide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Adamantylcarbinyl iodide, a key building block in medicinal chemistry. This document details its chemical identity, synthesis, physical and spectroscopic properties, and its significant applications in the development of novel therapeutics. The unique structural features of the adamantane cage impart desirable pharmacokinetic properties to drug candidates, making this intermediate a valuable tool for researchers in drug discovery.

Chemical Identification and Properties

This compound, systematically named 1-(iodomethyl)adamantane, is a solid organic compound. Its rigid, lipophilic adamantane core makes it an attractive moiety for incorporation into drug molecules to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

| IUPAC Name | 1-(iodomethyl)adamantane |

| Synonym | This compound |

| CAS Number | 51849-10-6 |

| Molecular Formula | C₁₁H₁₇I |

| Molecular Weight | 276.16 g/mol |

| Melting Point | 52-54 °C |

| Appearance | White to off-white solid |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the iodination of 1-adamantanemethanol using triphenylphosphine and iodine in an appropriate solvent. This reaction proceeds via the Appel reaction mechanism.

Experimental Protocol: Synthesis from 1-Adamantanemethanol

Materials:

-

1-Adamantanemethanol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 1-adamantanemethanol and triphenylphosphine in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of iodine in dichloromethane to the cooled mixture with stirring.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess iodine.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white to off-white solid.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | δ (ppm): ~3.1 (s, 2H, -CH₂I), 1.5-1.8 (m, 15H, adamantyl protons) |

| ¹³C NMR | δ (ppm): ~40 (C-CH₂I), ~38 (adamantyl CH), ~36 (adamantyl CH₂), ~28 (adamantyl CH₂), ~15 (-CH₂I) |

| IR | ν (cm⁻¹): ~2900 (C-H stretch), ~1450 (C-H bend), ~1170 (C-I stretch) |

| Mass Spec (EI) | m/z: 276 (M⁺), 149 (M⁺ - I), 135 (adamantyl-CH₂⁺) |

Applications in Drug Development

The lipophilic and rigid nature of the adamantane cage makes this compound a valuable intermediate in the synthesis of various therapeutic agents. Its primary use is as an electrophile to introduce the adamantylmethyl moiety into target molecules via nucleophilic substitution reactions.

Antiviral Agents

The adamantane scaffold is a well-established pharmacophore in antiviral drug design. Amantadine and Rimantadine are notable examples of adamantane-containing drugs effective against the influenza A virus. This compound can be utilized to synthesize novel adamantane derivatives with potential antiviral activity by reacting it with various nucleophiles, such as amines, thiols, and heterocycles, to explore new chemical space and overcome drug resistance.

Anticancer Agents

The incorporation of an adamantane group can enhance the anticancer activity of known pharmacophores. By increasing lipophilicity, it can improve cell membrane permeability and target engagement. This compound serves as a key starting material for the synthesis of novel anticancer drug candidates. For instance, it can be used to alkylate nitrogen-containing heterocyclic compounds, a common scaffold in many anticancer drugs.

Enzyme Inhibitors

The rigid adamantane structure can serve as an anchor to position functional groups within the active site of an enzyme, leading to potent and selective inhibition. This compound can be used to synthesize libraries of compounds for screening against various enzymatic targets. The adamantylmethyl group can occupy hydrophobic pockets in the enzyme's active site, contributing to the overall binding affinity.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists and drug development professionals. Its straightforward synthesis and the unique physicochemical properties of the adamantane moiety it carries make it a powerful tool for the design and synthesis of novel therapeutic agents with improved pharmacokinetic profiles. This guide provides the foundational knowledge required to effectively utilize this important chemical intermediate in advanced research and development projects.

Navigating the Solubility of 1-Adamantylcarbinyl Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Adamantylcarbinyl iodide, a bulky and sterically hindered primary alkyl iodide, presents unique characteristics relevant to organic synthesis and drug development. Its adamantane cage confers high lipophilicity and rigidity, while the iodo group provides a reactive site for nucleophilic substitution. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, and application in medicinal chemistry. This technical guide outlines the theoretical solubility profile of this compound, provides detailed experimental protocols for its quantitative determination, and offers a framework for data presentation. Due to a lack of publicly available quantitative solubility data for this specific compound, this document serves as a comprehensive manual for researchers to generate and interpret this crucial information.

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.

This compound Structure and Properties:

-

Adamantane Moiety: The tricyclic adamantane group is a large, nonpolar, and highly lipophilic hydrocarbon cage. This structure contributes significantly to the molecule's van der Waals interactions. Adamantane itself is practically insoluble in water but shows good solubility in nonpolar organic solvents like benzene, hexane, and chloroform.

-

Carbinyl Iodide Group (-CH₂I): The carbon-iodine bond is the least polar and weakest among the carbon-halogen bonds.[1] While there is a small dipole moment, the overall polarity of this compound is expected to be low due to the overwhelming size of the nonpolar adamantane cage. Alkyl halides, in general, are soluble in most organic solvents.[1][2]

Expected Solubility:

Based on its structure, this compound is predicted to be:

-

Highly soluble in nonpolar and weakly polar aprotic solvents such as hexane, cyclohexane, toluene, benzene, diethyl ether, and chloroform. The primary intermolecular forces at play will be London dispersion forces.

-

Moderately soluble in more polar aprotic solvents like tetrahydrofuran (THF), ethyl acetate, and dichloromethane (DCM).

-

Slightly soluble to insoluble in polar protic solvents such as ethanol, methanol, and acetone. The energy required to break the hydrogen bonds between the solvent molecules is not sufficiently compensated by the weak dipole-dipole interactions with the alkyl iodide.

-

Practically insoluble in water due to its large nonpolar hydrocarbon structure.

Experimental Determination of Solubility

To obtain precise solubility data, rigorous experimental protocols are necessary. Both qualitative and quantitative methods are described below.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Experimental Protocol:

-

Add approximately 25 mg of this compound to a small test tube.

-

Add 0.75 mL of the chosen solvent in portions, shaking vigorously after each addition.[3]

-

Observe the mixture. Classify the solubility as:

-

Soluble: The solid completely dissolves.

-

Partially soluble: A significant portion of the solid dissolves.

-

Insoluble: No noticeable dissolution occurs.

-

-

Repeat the test for a range of organic solvents with varying polarities.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a sealed vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a constant temperature bath and agitate it (e.g., using a shaker or rotator) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Analysis:

-

Allow the vial to stand undisturbed at the constant temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of undissolved solid.

-

Transfer the filtered supernatant to a pre-weighed vial.

-

-

Quantification:

-

Determine the mass of the dissolved this compound in the collected sample by evaporating the solvent under reduced pressure and weighing the remaining solid residue.

-

Alternatively, a suitable analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard can be used to determine the concentration of the solute in the supernatant.

-

-

Data Calculation:

-

Calculate the solubility in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Data Presentation

Quantitative solubility data for this compound should be presented in a clear and organized manner to facilitate comparison.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents at 25°C (Example Template)

| Solvent | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) |

| n-Hexane | 0.1 | Experimental Data | Experimental Data |

| Toluene | 2.4 | Experimental Data | Experimental Data |

| Diethyl Ether | 2.8 | Experimental Data | Experimental Data |

| Chloroform | 4.1 | Experimental Data | Experimental Data |

| Tetrahydrofuran | 4.0 | Experimental Data | Experimental Data |

| Dichloromethane | 3.1 | Experimental Data | Experimental Data |

| Ethyl Acetate | 4.4 | Experimental Data | Experimental Data |

| Acetone | 5.1 | Experimental Data | Experimental Data |

| Ethanol | 5.2 | Experimental Data | Experimental Data |

| Methanol | 6.6 | Experimental Data | Experimental Data |

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Caption: Workflow for Qualitative Solubility Assessment.

Caption: Workflow for Quantitative Solubility Determination.

References

The Adamantane Core: A Journey from Discovery to Keystone of Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a unique tricyclic hydrocarbon with the formula C₁₀H₁₆, has carved a significant niche in the landscape of medicinal chemistry. Its rigid, cage-like structure, reminiscent of a diamondoid, imparts a remarkable combination of lipophilicity, stability, and three-dimensionality that has been exploited to create a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of adamantane-based intermediates, offering researchers and drug development professionals a detailed resource for harnessing the potential of this versatile scaffold. We will delve into the pivotal moments of its discovery, explore the evolution of its synthesis, and present detailed experimental protocols for key intermediates. Furthermore, this guide will feature quantitative data in structured tables for comparative analysis and detailed visualizations of relevant signaling pathways and experimental workflows to provide a complete picture of adamantane's role in drug discovery.

The Dawn of a Diamondoid: Discovery and Early History

The story of adamantane begins not in a laboratory, but in the depths of the Earth. In 1933, Czech chemists S. Landa and V. Macháček first isolated this peculiar hydrocarbon from petroleum, albeit in minuscule quantities.[1] Its name, derived from the Greek "adamantinos" meaning "diamond-like," was a nod to its remarkable thermal stability and the arrangement of its carbon atoms, which mirrors the diamond lattice.[2]

The first successful, albeit impractical, laboratory synthesis of adamantane was achieved by Vladimir Prelog in 1941.[1] This multi-step process offered a mere glimpse into the synthetic challenges posed by this unique molecule. A significant breakthrough came in 1957 when Paul von Ragué Schleyer developed a much more efficient synthesis through the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene, making adamantane and its derivatives readily accessible for the first time.[1] This pivotal development opened the floodgates for the exploration of adamantane's potential in various scientific disciplines, most notably in medicinal chemistry.

The therapeutic potential of adamantane was first realized with the discovery of the antiviral activity of amantadine (1-aminoadamantane) in the 1960s. This discovery marked the beginning of a new era in drug design, where the adamantyl moiety was recognized as a valuable pharmacophore.

Synthetic Pathways to Adamantane-Based Intermediates

The functionalization of the adamantane core is central to the development of adamantane-based drugs. The bridgehead positions (tertiary carbons) are particularly reactive and serve as primary sites for introducing various functional groups. Below are detailed experimental protocols for the synthesis of key adamantane-based intermediates.

Experimental Protocols

1. Synthesis of 1-Bromoadamantane

1-Bromoadamantane is a crucial starting material for the synthesis of many adamantane derivatives, including amantadine.

-

Materials: Adamantane, Bromine, Reflux condenser, Heating mantle, Separatory funnel, Distillation apparatus.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, place adamantane.

-

Carefully add an excess of bromine.

-

Heat the mixture to reflux. The reaction is typically complete within a few hours.

-

After cooling, the excess bromine is removed by careful addition of a reducing agent (e.g., sodium bisulfite solution) until the red color disappears.

-

The product is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude 1-bromoadamantane can be purified by distillation or recrystallization.

-

2. Synthesis of 1-Adamantanol

1-Adamantanol is another important intermediate, often prepared from adamantane or 1-bromoadamantane.

-

Materials: Adamantane, Ozone, Silica gel, Pentane, Ethyl acetate, Dichloromethane, Hexane, Rotary evaporator.

-

Procedure (via Ozonation):

-

Dissolve adamantane in pentane and add silica gel.

-

Remove the pentane using a rotary evaporator, leaving adamantane adsorbed on the silica gel.

-

Cool the flask to -78°C (dry ice/acetone bath) and pass a stream of ozone through the silica gel until a blue color persists.

-

Purge the flask with nitrogen to remove excess ozone.

-

Allow the flask to warm to room temperature.

-

Elute the product from the silica gel with ethyl acetate.

-

Evaporate the solvent to obtain crude 1-adamantanol, which can be purified by recrystallization from a dichloromethane/hexane mixture.[1]

-

3. Synthesis of 2-Adamantanone

2-Adamantanone is a key intermediate for derivatives functionalized at the secondary carbon position.

-

Materials: Adamantane, Concentrated sulfuric acid, Water, Ammonia, Steam distillation apparatus.

-

Procedure (via Sulfuric Acid Oxidation):

-

Carefully add adamantane to concentrated sulfuric acid with stirring.

-

Heat the mixture to 76-78°C and maintain for approximately 30 hours.

-

Cool the reaction mixture and pour it onto ice-cold water.

-

Neutralize the solution with concentrated ammonia.

-

The 2-adamantanone is then isolated by steam distillation.

-

The collected product is filtered and dried.[3]

-

4. Synthesis of Amantadine Hydrochloride

Amantadine is a widely known antiviral and anti-Parkinson's agent.

-

Materials: 1-Bromoadamantane, Formamide, Concentrated sulfuric acid, Potassium hydroxide, Propylene glycol, Dichloromethane, Hydrochloric acid.

-

Procedure:

-

Formation of N-(1-adamantyl)formamide: Add 1-bromoadamantane to formamide and heat to 90°C.

-

Slowly add concentrated sulfuric acid and maintain the temperature for about 4 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the N-(1-adamantyl)formamide. Filter and wash the solid with cold water.

-

Hydrolysis: Prepare a mixture of potassium hydroxide, water, and propylene glycol. Add the N-(1-adamantyl)formamide and heat to 135°C for approximately 7 hours.

-

Cool the mixture, add ice-cold water, and extract the amantadine base with dichloromethane.

-

Salt Formation: Treat the organic layer with aqueous hydrochloric acid to precipitate amantadine hydrochloride. Filter and dry the solid.[4]

-

5. Synthesis of Memantine Hydrochloride

Memantine is an NMDA receptor antagonist used in the treatment of Alzheimer's disease.

-

Materials: 1,3-Dimethyladamantane, Nitric acid, Formamide, Dichloromethane, Hydrochloric acid, n-Hexane.

-

Procedure (One-pot):

-

Slowly add 1,3-dimethyladamantane to nitric acid at 20-25°C with stirring.

-

After one hour, add formamide and heat the mixture to 85°C for 2 hours.

-

Cool the reaction and pour it into ice-cold water.

-

Extract the intermediate with dichloromethane.

-

To the organic extract, add a mixture of concentrated hydrochloric acid and water and heat to reflux for 1 hour.

-

Concentrate the reaction mixture and add n-hexane to precipitate the product.

-

Cool the mixture to 5-10°C to complete crystallization. Filter and dry the solid to obtain memantine hydrochloride.[5]

-

Quantitative Data of Adamantane-Based Intermediates

The following tables summarize key quantitative data for the synthesis and characterization of important adamantane-based intermediates.

Table 1: Synthesis of Adamantane Intermediates - Reaction Conditions and Yields

| Intermediate | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Bromoadamantane | Adamantane | Bromine | Neat | Reflux | 4-6 | ~90 |

| 1-Adamantanol | Adamantane | Ozone, Silica gel | Pentane | -78 to RT | - | 81-84[1] |

| 2-Adamantanone | Adamantane | Conc. H₂SO₄ | Neat | 76-78 | 30 | 57-78[3] |

| N-(1-Adamantyl)formamide | 1-Bromoadamantane | Formamide, H₂SO₄ | Formamide | 90 | 4 | 92[4] |

| Amantadine HCl | N-(1-Adamantyl)formamide | KOH, Propylene glycol, HCl | Dichloromethane | 135 | 7 | >80[4] |

| Memantine HCl | 1,3-Dimethyladamantane | HNO₃, Formamide, HCl | Dichloromethane | 20-85 | 3 | 83[5] |

Table 2: Spectroscopic Data for Key Adamantane Intermediates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |

| 1-Adamantanol | C₁₀H₁₆O | 152.24 | 1.5-2.2 (m, 15H), 1.45 (s, 1H, OH) | 68.1 (C-OH), 45.5, 36.2, 30.8 | 3640 (O-H), 2900-2850 (C-H) | 152 (M⁺), 135, 95, 79 |

| 2-Adamantanone | C₁₀H₁₄O | 150.22 | 1.8-2.6 (m, 14H) | 217.9 (C=O), 46.9, 38.9, 37.0, 27.2 | 1715 (C=O), 2920-2850 (C-H) | 150 (M⁺), 122, 93, 79 |

| N-(1-Adamantyl)acetamide | C₁₂H₁₉NO | 193.29 | 5.3 (br s, 1H, NH), 1.9-2.1 (m, 15H), 1.9 (s, 3H, CH₃) | 169.1 (C=O), 51.7, 41.6, 36.3, 29.4, 24.3 | 3312 (N-H), 1647 (C=O) | 193 (M⁺), 135, 93, 79 |

| Memantine HCl | C₁₂H₂₂ClN | 215.77 | 8.28 (br s, 3H, NH₃⁺), 0.8-2.2 (m, 18H) | 53.7, 50.4, 47.8, 42.7, 30.1, 29.9, 29.8 | 2900-2850 (C-H), 1600-1500 (N-H bend) | 179 (M-HCl)⁺, 123, 93 |

Signaling Pathways and Experimental Workflows

The therapeutic effects of adamantane-based drugs are a direct result of their interaction with specific biological targets. Understanding these interactions at a molecular level is crucial for drug development.

Signaling Pathways

1. Vildagliptin and the DPP-4/GLP-1 Signaling Pathway

Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. DPP-4 is an enzyme that rapidly inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, vildagliptin increases the levels of active GLP-1, which in turn stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner and suppresses glucagon secretion.[6]

Experimental Workflows

1. High-Throughput Screening (HTS) for Enzyme Inhibitors

The discovery of new enzyme inhibitors often relies on high-throughput screening of large compound libraries. This workflow outlines a typical process for identifying and validating potential inhibitors.

2. In Vitro Drug Metabolism and Pharmacokinetic (DMPK) Assay Workflow

Understanding the metabolic fate and pharmacokinetic properties of a drug candidate is a critical part of the drug development process.

References

- 1. What are the spectroscopic techniques for studying the structure of 1 - adamantanol? - Blog [rongyaobio.com]

- 2. 1-Acetamidoadamantane | C12H19NO | CID 64153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(1-Adamantyl)acetamide [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. GLP-1 receptor signaling: effects on pancreatic beta-cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

The Adamantyl Enigma: A Technical Guide to the Reactivity of 1-Adamantylcarbinyl Iodide with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Adamantylcarbinyl iodide, a sterically encumbered primary iodide, presents a fascinating case study in electrophilic reactivity. Governed by the bulky adamantyl cage, its reaction pathways deviate significantly from those of simple primary alkyl halides. This guide elucidates the core principles of its reactivity, highlighting the dramatic interplay between steric hindrance and carbocation rearrangement. Direct nucleophilic substitution (SN2) is profoundly inhibited, paving the way for ionization pathways (SN1). However, the nascent primary carbocation is fleeting, rapidly succumbing to a thermodynamically favorable Wagner-Meerwein rearrangement to a tertiary carbocation. This rearrangement dictates the product distribution in reactions with a wide array of electrophiles, leading to rearranged substitution and elimination products. Understanding this inherent reactivity is paramount for its strategic application in medicinal chemistry and materials science, where the adamantyl moiety is a coveted structural motif.

Introduction: The Challenge of the Neopentyl-like System

The 1-adamantylcarbinyl framework is analogous to the classic neopentyl system. This structural arrangement, characterized by a quaternary carbon adjacent to the reaction center, imposes significant steric hindrance. Consequently, the backside attack required for a bimolecular nucleophilic substitution (SN2) reaction is practically impossible.[1] This inherent resistance to SN2 pathways forces the molecule towards unimolecular reactions (SN1 and E1) upon interaction with electrophiles, particularly in polar protic solvents.

The departure of the iodide leaving group, a facile process due to the weak C-I bond, results in the formation of a primary carbocation. However, primary carbocations are notoriously unstable.[2] This instability is the driving force for a rapid and irreversible 1,2-alkyl shift, a specific type of Wagner-Meerwein rearrangement, to generate a more stable tertiary carbocation.[3][4][5] This rearrangement is a cornerstone of adamantylcarbinyl reactivity and is the primary determinant of the final product landscape.

Reaction Pathways and Mechanisms

The reaction of this compound with electrophiles is dominated by the formation and subsequent rearrangement of a carbocation intermediate. The generalized mechanism is depicted below:

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Alkenylcalcium iodide: synthesis and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]

- 4. Sequential Wagner–Meerwein rearrangements of polychlorinated complex cations derived from monodechloroisodrin and monodechloraldrin, and the 1H nuclear magnetic resonance spectra of polychloropolycyclic ketones and dechloroaldrin derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling with 1-Adamantylcarbinyl Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] While traditionally employed for sp2-hybridized carbons, advancements have extended its utility to sp3-hybridized alkyl halides.[3][4] The incorporation of the bulky and rigid adamantyl scaffold is of significant interest in medicinal chemistry and materials science due to its unique steric and electronic properties, which can enhance lipophilicity, metabolic stability, and target binding of drug candidates. This document provides a detailed experimental protocol for the Sonogashira coupling of 1-Adamantylcarbinyl iodide with a terminal alkyne, offering a pathway to novel adamantane-containing compounds.

While the Sonogashira coupling of unactivated alkyl halides can be challenging, recent developments have described successful couplings using various catalytic systems, including those based on palladium, copper, and iron.[3][5] The protocol outlined below is a representative procedure adapted from established methods for Sonogashira couplings of alkyl iodides.

Experimental Protocol

This protocol details a representative palladium/copper co-catalyzed Sonogashira coupling reaction between this compound and a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

-

Solvent (e.g., Toluene or Tetrahydrofuran (THF), degassed)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl acetate)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%) and copper(I) iodide (CuI, 0.02 mmol, 2 mol%).

-

Addition of Reagents: To the flask, add this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv).

-

Solvent and Base Addition: Add degassed solvent (e.g., Toluene, 5 mL) and the amine base (e.g., Triethylamine, 3.0 mmol, 3.0 equiv). The reaction medium must be basic to neutralize the hydrogen halide byproduct.[1]

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically run under mild conditions.[1]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride.

-

Extraction and Drying: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm its identity and purity.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. These are hypothetical data based on typical outcomes for similar reactions.

| Entry | Alkyne (R) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenyl | Pd(PPh₃)₂Cl₂ / CuI | TEA | Toluene | 60 | 12 | 75 |

| 2 | 4-Methoxyphenyl | Pd(PPh₃)₂Cl₂ / CuI | DIPA | THF | RT | 24 | 68 |

| 3 | Trimethylsilyl | Pd(PPh₃)₂Cl₂ / CuI | TEA | Toluene | 70 | 10 | 85 |

| 4 | 1-Hexynyl | Pd(PPh₃)₂Cl₂ / CuI | DIPA | THF | 50 | 18 | 60 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling experiment.

Caption: General workflow for the Sonogashira coupling reaction.

Catalytic Cycle

The diagram below outlines the generally accepted catalytic cycle for a palladium/copper co-catalyzed Sonogashira coupling reaction.[2][6]

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Suzuki Coupling of 1-Adamantylcarbinyl Iodide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. While traditionally applied to sp2-hybridized carbons, its extension to sp3-hybridized centers, particularly sterically demanding ones like 1-adamantylcarbinyl iodide, presents a significant challenge. This is primarily due to the slower oxidative addition of alkyl halides to the palladium catalyst and the potential for competing β-hydride elimination, although the latter is not a concern for the neopentyl-like structure of this compound.[1] This document provides a detailed guide to the reaction conditions and a generalized protocol for the successful Suzuki coupling of this compound with various boronic acids.

Challenges in Coupling Sterically Hindered sp3-Hybridized Halides

The primary hurdles in the Suzuki coupling of substrates like this compound include:

-

Steric Hindrance: The bulky adamantyl group can significantly impede the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2]

-

Ligand Choice: The selection of an appropriate ligand is critical to facilitate the oxidative addition and subsequent reductive elimination steps for sterically demanding partners.[2]

-

Base and Solvent Effects: The reaction's success is highly dependent on the choice of base and solvent, which can influence the transmetalation step and the overall stability of the catalytic species.[2][3]

Recommended Reaction Conditions

Based on literature for sterically hindered and sp3-hybridized alkyl halides, the following conditions are recommended for the Suzuki coupling of this compound.

| Component | Recommendation | Rationale |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective Pd(0) sources upon reduction in situ. |

| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) or N-Heterocyclic Carbenes (NHCs) | These ligands promote the challenging oxidative addition of the sterically hindered alkyl iodide and facilitate the reductive elimination step.[2] |

| Base | Strong, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃, KOt-Bu) | A strong base is required to facilitate the transmetalation step by forming the boronate species.[2][3] |

| Boronic Acid/Ester | Arylboronic acids, Arylboronic acid pinacol esters | Arylboronic acids are common coupling partners. Pinacol esters can offer enhanced stability and solubility. |

| Solvent | Aprotic, polar solvents (e.g., Toluene, Dioxane, THF) | These solvents are suitable for dissolving the reagents and are compatible with the reaction conditions.[2] |

| Temperature | 80-120 °C | Elevated temperatures are often necessary to overcome the activation energy barrier for the oxidative addition of sterically hindered substrates.[2] |

Experimental Protocol: General Procedure for Suzuki Coupling of this compound

This protocol provides a starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

-

Buchwald ligand (e.g., SPhos, 4-10 mol%)

-

Potassium phosphate (K₃PO₄, 2-3 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, the phosphine ligand, and K₃PO₄.

-

Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Add the anhydrous, degassed solvent via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., 100 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The cycle begins with an active Pd(0) species which undergoes oxidative addition with the organohalide. This is followed by transmetalation with a boronate species (formed from the boronic acid and base), and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[4][5][6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines the general laboratory workflow for performing the Suzuki coupling of this compound.

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Adamantylcarbinyl Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Adamantylcarbinyl iodide is a sterically hindered primary alkyl halide that presents unique challenges and opportunities in nucleophilic substitution reactions. Due to the bulky adamantyl group adjacent to the reaction center, this substrate is prone to carbocation rearrangement under unimolecular (SN1) conditions and exhibits significantly retarded rates for bimolecular (SN2) reactions. Understanding the interplay between these reaction pathways is crucial for the strategic incorporation of the adamantyl moiety into complex molecules, a common practice in drug discovery to enhance lipophilicity and modulate pharmacokinetic properties.[1] This document provides detailed application notes on the reactivity of this compound and its derivatives, along with experimental protocols for conducting nucleophilic substitution reactions.

Introduction to Nucleophilic Substitution Reactions of 1-Adamantylcarbinyl Systems

The adamantane cage is a rigid, lipophilic, and three-dimensional structural motif that has found extensive application in medicinal chemistry.[2] Its incorporation into drug candidates can improve their therapeutic index by influencing properties such as metabolic stability and target binding.[1] this compound serves as a key building block for introducing the adamantyl group. However, its reactivity in nucleophilic substitution reactions is not straightforward.

Similar to neopentyl halides, this compound is a primary halide that is exceptionally unreactive in SN2 reactions due to the immense steric hindrance posed by the adamantyl group, which blocks the backside attack of the nucleophile.[3] Consequently, under conditions that favor ionization (polar, non-nucleophilic solvents), the reaction proceeds through an SN1 mechanism. This pathway, however, is complicated by a rapid Wagner-Meerwein rearrangement of the initially formed primary carbocation to a more stable tertiary homoadamantyl cation.[4] This rearrangement often leads to a mixture of products, which can be either a desired outcome or a synthetic challenge to overcome.

Reaction Pathways and Mechanistic Insights

The two competing pathways for nucleophilic substitution on this compound are the SN1 and SN2 mechanisms.

-

SN1 Pathway with Rearrangement: In polar protic solvents, this compound can undergo solvolysis via an SN1 mechanism. The rate-determining step is the formation of the primary 1-adamantylcarbinyl cation. This cation is highly unstable and rapidly rearranges to the tertiary 3-homoadamantyl cation through a 1,2-alkyl shift. The more stable tertiary cation is then trapped by the solvent or another nucleophile to give the final product(s).[4]

-

SN2 Pathway: A direct bimolecular substitution on this compound is sterically hindered. For an SN2 reaction to occur, a strong, unhindered nucleophile and polar aprotic solvent are typically required to maximize the reaction rate. Even under these conditions, the reaction is expected to be slow and may require elevated temperatures. Often, converting the iodide to a better leaving group, such as a tosylate, can facilitate the reaction.

Visualization of the SN1 Reaction Pathway with Rearrangement

Caption: SN1 reaction of this compound with rearrangement.

Quantitative Data from Solvolysis Reactions

The solvolysis of 1-adamantylcarbinyl derivatives provides quantitative insight into the SN1 pathway and the product distribution resulting from carbocation rearrangement. The following table summarizes the product distribution from the acetolysis of 1-adamantylcarbinyl tosylate, a compound with a leaving group comparable to iodide.

| Solvent System | Temperature (°C) | Unrearranged Product (%) | Rearranged Product (%) |

| Acetic Acid | 100 | 0 | 100 (as 3-homoadamantyl acetate and homoadamantene)[4] |

| 80% Ethanol/Water | 75 | ~1 | ~99 (as 3-homoadamantanol and 3-homoadamantyl ethyl ether)[4] |

Data derived from the solvolysis of 1-adamantylcarbinyl tosylate.

Experimental Protocols

Protocol 1: Solvolysis of 1-Adamantylcarbinyl Tosylate (Illustrative SN1 Reaction)

This protocol is based on the established reactivity of neopentyl-like systems and serves as a model for the SN1 reaction of this compound.[4]

Objective: To synthesize 3-homoadamantanol and 3-homoadamantyl ethyl ether via solvolysis.

Materials:

-

1-Adamantylcarbinyl tosylate

-

80% Ethanol/Water (v/v)

-

Sodium bicarbonate

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1-adamantylcarbinyl tosylate (1.0 eq) in 80% ethanol/water.

-

Heat the mixture to reflux and maintain for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to separate the alcohol and ether products.

Protocol 2: General Procedure for SN2 Reaction with Azide

This protocol provides a general method for attempting an SN2 reaction with this compound. Due to steric hindrance, reaction times may be long and yields may be low.

Objective: To synthesize 1-(azidomethyl)adamantane.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

-

Round-bottom flask with a nitrogen inlet

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 - 2.0 eq) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS. The reaction may require 24-72 hours.

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine to remove residual DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Protocol 3: Williamson Ether Synthesis (General SN2 Approach)

This protocol outlines a general procedure for the synthesis of 1-adamantylcarbinyl ethers.[5][6][7][8]

Objective: To synthesize 1-(methoxymethyl)adamantane.

Materials:

-

1-Adamantylcarbinol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride

-

Diethyl ether

-

Round-bottom flask with a nitrogen inlet and dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

To a suspension of sodium hydride (1.2 eq) in anhydrous THF in a round-bottom flask under nitrogen, add a solution of 1-adamantylcarbinol (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

-

Cool the resulting alkoxide solution to 0 °C and add methyl iodide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent to yield the crude product, which can be purified by distillation or chromatography.

Experimental Workflow and Logic

The choice of reaction conditions is critical in determining the outcome of nucleophilic substitution on this compound. The following diagram illustrates the decision-making process for selecting the appropriate reaction pathway.

Caption: Decision workflow for nucleophilic substitution on this compound.

Applications in Drug Development

The adamantane moiety is a privileged scaffold in medicinal chemistry due to its unique structural and physicochemical properties. Its rigid, three-dimensional structure allows for precise positioning of functional groups to optimize interactions with biological targets. Furthermore, the lipophilicity of the adamantane cage can enhance the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, for instance, by improving its ability to cross the blood-brain barrier.[1][2]

The synthetic routes involving nucleophilic substitution on this compound and its derivatives are therefore of significant interest to drug development professionals for the synthesis of novel therapeutic agents. While direct SN2 reactions are challenging, the SN1 pathway with rearrangement provides access to the homoadamantane scaffold, which is also a valuable building block in its own right. Understanding and controlling these reaction pathways enables the synthesis of a diverse range of adamantane-containing molecules for biological screening.

Conclusion

Nucleophilic substitution reactions of this compound are governed by a competition between a sterically hindered SN2 pathway and an SN1 pathway that is dominated by a Wagner-Meerwein rearrangement. The choice of nucleophile, solvent, and temperature determines the predominant reaction mechanism and the resulting product distribution. For the synthesis of unrearranged products, forcing SN2 conditions with strong nucleophiles and aprotic solvents are necessary, though often with modest success. In contrast, solvolysis under SN1 conditions provides an efficient route to homoadamantyl derivatives. The protocols and data presented herein provide a framework for researchers to design and execute synthetic strategies involving this versatile and pharmaceutically relevant building block.

References

- 1. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]

- 3. Rearrangement [www2.chemistry.msu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Application of Adamantane Derivatives in the Synthesis of Antiviral Drugs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a unique tricyclic alkane, possesses a rigid and lipophilic cage-like structure that has made it a valuable scaffold in medicinal chemistry. Its distinct physicochemical properties, including high lipophilicity, enhance membrane permeability and can improve the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.[1] The three-dimensional and stable framework of the adamantane cage allows for the precise spatial orientation of pharmacophoric groups, leading to increased binding affinity and selectivity for biological targets.[1] Furthermore, the adamantane moiety can sterically shield adjacent functional groups from metabolic degradation, thereby extending a drug's half-life.[1]

Adamantane derivatives have demonstrated significant biological activity, including antiviral, antidiabetic, antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[2] Notably, several adamantane-based drugs, such as Amantadine, Rimantadine, and Tromantadine, have been developed as antiviral agents, primarily targeting the influenza A virus.[2][3][4] This document provides an overview of the synthesis and application of adamantane derivatives in the development of antiviral drugs, with a focus on established protocols and key experimental data.

General Workflow for Adamantane-Based Drug Discovery

The development of novel adamantane-based antiviral drugs typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

Application of 1-Adamantylcarbinyl Iodide in Neuroprotective Agent Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The adamantane moiety is a key pharmacophore in medicinal chemistry, renowned for its rigid, lipophilic structure that can enhance the pharmacological properties of drug candidates, including improving blood-brain barrier penetration and metabolic stability. Adamantane derivatives, such as Memantine and Amantadine, are established drugs for neurodegenerative disorders, primarily acting as N-methyl-D-aspartate (NMDA) receptor antagonists.[1][2] 1-Adamantylcarbinyl iodide is a reactive intermediate that can be utilized to introduce the bulky and lipophilic 1-adamantylmethyl group onto various molecular scaffolds. This functionalization is a promising strategy for the development of novel, multifunctional neuroprotective agents that target pathways implicated in neurodegeneration, such as excitotoxicity, oxidative stress, and neuroinflammation.[3][4][5]

This document provides detailed application notes and protocols for the proposed synthesis and evaluation of a novel neuroprotective agent, (1-(adamantan-1-ylmethyl)-4-phenyl-1H-1,2,3-triazol-5-yl)methanol, using this compound. The synthesis is based on established "click chemistry" principles, and the biological evaluation is designed to assess its neuroprotective potential against glutamate-induced excitotoxicity.

Proposed Synthesis of a Novel Neuroprotective Agent

The following protocol describes a hypothetical synthesis of a novel triazole-based neuroprotective agent incorporating the 1-adamantylmethyl group via this compound. The rationale is to combine the neuroprotective potential of the adamantane core with a triazole linker, a scaffold known for its favorable pharmacological properties.

Experimental Protocol: Synthesis of (1-(adamantan-1-ylmethyl)-4-phenyl-1H-1,2,3-triazol-5-yl)methanol

Materials:

-

This compound

-

Sodium azide (NaN3)

-

Phenylacetylene

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Water (H2O)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

Step 1: Synthesis of 1-(azidomethyl)adamantane

-

In a round-bottom flask, dissolve this compound (1.0 eq) in dimethylformamide (DMF).

-

Add sodium azide (1.2 eq) to the solution.

-

Stir the reaction mixture at 60 °C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield 1-(azidomethyl)adamantane.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

In a flask, dissolve 1-(azidomethyl)adamantane (1.0 eq) and phenylacetylene (1.0 eq) in a 1:1 mixture of t-BuOH and H2O.

-

Add sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq) to the solution.

-

Stir the reaction vigorously at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, dilute the reaction with water and extract with DCM (3 x 50 mL).

-

Dry the combined organic layers over anhydrous MgSO4 and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the final compound, (1-(adamantan-1-ylmethyl)-4-phenyl-1H-1,2,3-triazol-5-yl)methanol.

Data Presentation: Synthetic Results

| Step | Product | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-(azidomethyl)adamantane | This compound | NaN3 | DMF | 60 | 12 | ~90 |

| 2 | (1-(adamantan-1-ylmethyl)-4-phenyl-1H-1,2,3-triazol-5-yl)methanol | 1-(azidomethyl)adamantane, Phenylacetylene | CuSO4·5H2O, Sodium ascorbate | t-BuOH/H2O | RT | 24 | ~85 |

Note: Yields are hypothetical and based on typical outcomes for these reaction types.

Biological Evaluation: Neuroprotective Activity

The neuroprotective effects of the synthesized compound would be evaluated in an in vitro model of glutamate-induced excitotoxicity in neuronal cells (e.g., SH-SY5Y or primary cortical neurons).

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Plate SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with varying concentrations of the synthesized compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Induction of Excitotoxicity: Add glutamate (e.g., 5 mM final concentration) to the wells (except for the control group) and incubate for 24 hours. A positive control group treated with Memantine should be included.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Express cell viability as a percentage of the control group (untreated cells).

Data Presentation: Neuroprotective Effects

| Compound | Concentration (µM) | Glutamate (5 mM) | Cell Viability (% of Control) |

| Vehicle | - | - | 100 ± 5.2 |

| Vehicle | - | + | 45 ± 3.8 |

| Synthesized Cpd | 1 | + | 52 ± 4.1 |

| Synthesized Cpd | 5 | + | 65 ± 3.9 |

| Synthesized Cpd | 10 | + | 78 ± 4.5 |

| Synthesized Cpd | 25 | + | 85 ± 3.7 |

| Synthesized Cpd | 50 | + | 88 ± 4.0 |

| Memantine | 10 | + | 75 ± 4.2 |

Note: Data are hypothetical and for illustrative purposes.

Visualizations

Signaling Pathway: Proposed Neuroprotective Mechanism

Caption: Proposed mechanism of neuroprotection.

Experimental Workflow

Caption: Workflow for synthesis and evaluation.

References

- 1. Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice. | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and evaluation of fluorescent heterocyclic aminoadamantanes as multifunctional neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. New Myrtenal–Adamantane Conjugates Alleviate Alzheimer’s-Type Dementia in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

protocol for the reaction of 1-Adamantylcarbinyl iodide with sodium azide

Application Notes and Protocols: Synthesis of 1-Adamantylcarbinyl Azide

Abstract